Quinazosin

Description

Historical Context of Quinazoline (B50416) Research

The first foray into quinazoline chemistry occurred in 1869 when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. ncats.ioorganic-chemistry.org However, the parent quinazoline molecule, a fusion of a benzene (B151609) and a pyrimidine (B1678525) ring, was not synthesized until 1895 by Bischler and Lang. ncats.io A more formal synthesis was later reported by Siegmund Gabriel in 1903. google.comnih.gov The name "quinazoline" itself was proposed by Widdege in 1887. google.comresearchgate.net

Early research was significantly spurred by the discovery of naturally occurring quinazoline alkaloids, such as febrifugine (B1672321) from the Chinese plant Dichroa febrifuga, which was noted for its antimalarial properties. vulcanchem.com This discovery opened the door to investigating the biological activities of this chemical class. vulcanchem.comfrontiersin.org Over the years, chemists have developed numerous synthetic routes, such as the Niementowski reaction, which involves the condensation of anthranilic acid with amides to form 4-oxo-3,4-dihydroquinazolines. ncats.io These advancements in synthesis have made a vast number of quinazoline derivatives accessible for pharmacological screening. frontiersin.org

Quinazoline as a Privileged Medicinal Chemistry Scaffold

The quinazoline core is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. vulcanchem.comarctomsci.commdpi.com This versatility stems from the unique electronic and steric properties conferred by the fused benzene and pyrimidine rings. vulcanchem.com The arrangement of nitrogen atoms within the heterocyclic system allows for various points of substitution, enabling chemists to fine-tune the molecule's properties to achieve desired therapeutic effects. vulcanchem.comnih.gov

The drug-like qualities of quinazoline derivatives have led to the development of numerous clinically approved medications. vulcanchem.comnih.gov These compounds have found applications as antihypertensives, anticancer agents, anti-inflammatory drugs, antimicrobials, and more. google.comvulcanchem.comorganic-chemistry.orgmdpi.com The ability of the quinazoline scaffold to serve as a foundation for drugs with such diverse mechanisms of action underscores its significance in modern drug discovery. mdpi.comnih.gov

Overview of Quinazosin within the Quinazoline Family

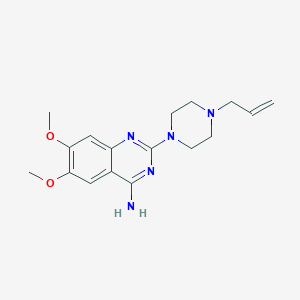

Quinazosin is a diaminoquinazoline derivative that emerged from the extensive research into the pharmacological potential of this chemical class. ncats.io Patented by Pfizer, it was developed as a hypotensive agent. ncats.io Structurally, Quinazosin is identified as 6,7-dimethoxy-2-[4-(prop-2-en-1-yl)piperazin-1-yl]quinazolin-4-amine. wikipedia.org

Table 1: Chemical Properties of Quinazosin

| Property | Value |

|---|---|

| Molecular Formula | C17H23N5O2 |

| Molecular Weight | 329.40 g/mol |

| IUPAC Name | 6,7-dimethoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazolin-4-amine |

| CAS Number | 15793-38-1 |

| Appearance | Solid powder |

| Solubility | Water-soluble (as hydrochloride salt) |

Data sourced from multiple chemical databases. vulcanchem.comnih.govwikipedia.orgchemblink.com

Quinazosin functions as an α1-adrenergic receptor antagonist. wikipedia.org In preclinical studies, it demonstrated the ability to lower systolic blood pressure in conscious hypertensive dogs without significantly affecting heart rate. ncats.io The mechanism of its antihypertensive effect is the reduction of total peripheral vascular resistance. ncats.io

The development of Quinazosin is a direct outcome of the structure-activity relationship studies on quinazoline derivatives. The core quinazoline structure provides the necessary scaffold for receptor binding, while the substituents at various positions modulate its potency and selectivity. vulcanchem.com For instance, the 6,7-dimethoxy groups on the quinazoline ring are known to contribute to receptor binding affinity. vulcanchem.com

The synthesis of quinazoline-based drugs like Quinazosin often involves multi-step processes. A general approach for related compounds starts from veratraldehyde and proceeds through several intermediates to construct the final 2,4-disubstituted quinazoline structure. google.comgoogle.com A common final step involves the reaction of a 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) intermediate with the appropriate piperazine (B1678402) derivative. google.com

Table 2: Research Findings on Quinazoline Derivatives

| Quinazoline Derivative | Biological Activity | Research Focus |

|---|---|---|

| Gefitinib (B1684475) | Anticancer | Epidermal Growth Factor Receptor (EGFR) inhibitor for non-small cell lung cancer. mdpi.comorganic-chemistry.org |

| Prazosin (B1663645) | Antihypertensive | α1-adrenoceptor antagonist for hypertension and benign prostatic hyperplasia. vulcanchem.comorganic-chemistry.org |

| Methaqualone | Hypnotic/Sedative | Central nervous system depressant. mdpi.com |

| Febrifugine | Antimalarial | Isolated from Dichroa febrifuga. vulcanchem.com |

| Afatinib | Anticancer | Irreversible HER2 and EGFR kinase inhibitor. nih.gov |

| Belumosudil | Immunosuppressant | Kinase inhibitor for chronic graft-versus-host disease. organic-chemistry.org |

The exploration of the quinazoline scaffold continues to be an active area of research, with scientists designing and synthesizing novel derivatives with potential applications in treating a wide range of diseases, from cancer to neurodegenerative disorders. vulcanchem.comnih.gov The story of Quinazosin and its chemical relatives is a testament to the power of heterocyclic chemistry in addressing significant medical needs.

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-4-5-21-6-8-22(9-7-21)17-19-13-11-15(24-3)14(23-2)10-12(13)16(18)20-17/h4,10-11H,1,5-9H2,2-3H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIPLPKNLDWHSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CC=C)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166331 | |

| Record name | Quinazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15793-38-1 | |

| Record name | Quinazosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15793-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinazosin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015793381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/436XK6QFMR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Quinazolines and Quinazosin Analogues

Foundational Synthetic Routes to the Quinazoline (B50416) Core

The classical approaches to quinazoline synthesis have laid the groundwork for many of the methods still in use today. These routes typically involve the construction of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) derivative.

Condensation reactions are among the most traditional and widely employed methods for synthesizing the quinazoline core. These reactions typically involve the cyclization of an ortho-substituted aniline (B41778) derivative with a one-carbon source.

A cornerstone of this approach is the Niementowski quinazoline synthesis , which involves the condensation of anthranilic acid with amides. scholarsresearchlibrary.com Variations of this method are numerous. For instance, 2-aminobenzamides can react with aldehydes to form aminal intermediates, which are then oxidized to yield quinazolinones. rsc.org Similarly, the condensation of 2-aminobenzonitriles with aldehydes and arylboronic acids in a three-component reaction provides a direct route to diverse quinazolines. organic-chemistry.org Other common starting materials include 2-aminobenzylamines, which can be condensed with aldehydes, and 2-aminobenzophenones, which react with benzylamines. organic-chemistry.org These classical methods, while effective, can sometimes be limited by harsh reaction conditions such as high temperatures. chim.it

| Starting Material | Reagent(s) | Product Type |

| Anthranilic Acid | Amides | Quinazolinone |

| 2-Aminobenzamide | Aldehydes | Quinazolinone |

| 2-Aminobenzonitrile | Aldehydes, Arylboronic Acids | Quinazoline |

| 2-Aminobenzylamine | Aldehydes | Quinazoline |

| 2-Aminobenzophenone | Benzylamines | Quinazoline |

Cycloaddition reactions offer an alternative strategy for constructing the quinazoline ring system, often providing access to complex, fused heterocyclic structures. These reactions involve the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single step.

One prominent example is the aza-[4+2] cycloaddition. In this approach, a 1,3-diaza-1,3-butadiene system reacts with a dienophile. For instance, a rhodium(III)-catalyzed tandem reaction of 2,1-benzisoxazoles with α-azido ketones proceeds via an aza-[4+2] cycloaddition to form (quinazolin-2-yl)methanone derivatives. organic-chemistry.org Another strategy involves the [3+2] cycloaddition reaction. This has been demonstrated in the synthesis of novel quinazolinone-based spirocyclopropanes from quinazolinyl chalcones, aldehydes, and tosylhydrazide. tandfonline.com Copper-catalyzed [3+2] cycloaddition between N-iminoquinazolinium ylides and olefins is another method to produce pyrazolo[1,5-c]quinazoline (B1257617) derivatives. rsc.org

| Cycloaddition Type | Reactants | Product |

| Aza-[4+2] | 2,1-Benzisoxazoles, α-Azido Ketones | (Quinazolin-2-yl)methanone derivatives |

| [3+2] | Quinazolinyl Chalcones, Aldehydes, Tosylhydrazide | Quinazolinone-based Spirocyclopropanes |

| [3+2] | N-Iminoquinazolinium Ylides, Olefins | Pyrazolo[1,5-c]quinazolines |

Rearrangement reactions provide a unique pathway to the quinazoline scaffold by reorganizing the atomic connectivity of a starting molecule. The Curtius rearrangement, for example, has been adapted for the synthesis of quinazoline-2,4-diones. researchgate.net This method involves the formation of an acyl azide, which then undergoes the rearrangement to an isocyanate, followed by cyclization. researchgate.net This particular synthesis has been successfully performed using a soluble polymer support (poly(ethylene glycol)), which simplifies purification. researchgate.net

More recently, rearrangement reactions involving the migration of functional groups on the quinazoline ring itself have been explored to create new derivatives. For example, arylsulfanyl group rearrangements have been used to modify 2,4-substituted quinazolines. beilstein-journals.org This concept has been extended to the "dance" of a sulfonyl group, which allows for the synthesis of novel 4-azido-2-sulfonylquinazolines, key intermediates for pharmaceutically active molecules like prazosin (B1663645) and terazosin. beilstein-journals.org

Contemporary Synthetic Advancements

Modern synthetic chemistry has introduced more efficient, selective, and environmentally benign methods for quinazoline synthesis. These advancements often rely on catalysis and novel energy sources to drive reactions.

The use of transition-metal catalysts has revolutionized quinazoline synthesis, enabling reactions under milder conditions with higher atom economy. A wide range of metals, including copper (Cu), palladium (Pd), ruthenium (Ru), iron (Fe), cobalt (Co), nickel (Ni), and manganese (Mn), have been employed. mdpi.com

Copper-catalyzed reactions are particularly common due to copper's low cost. chim.it They have been used in cascade reactions of (2-aminophenyl)methanols with aldehydes, the reaction of 2-bromobenzyl bromides with aldehydes, and the annulation of diaryliodonium salts with nitriles. organic-chemistry.orgmdpi.com

Palladium-catalyzed cross-coupling reactions are valued for their efficiency in forming C-N bonds, crucial for building the heterocyclic ring. mdpi.com

Ruthenium catalysts have been shown to be highly selective in the dehydrogenative coupling of 2-aminophenyl ketones with amines. marquette.edu

Iron-catalyzed methods include the C(sp³)-H oxidation and intramolecular C-N bond formation from 2-alkylamino N-H ketimine derivatives. organic-chemistry.orgfrontiersin.org

Nickel catalysts have been used for the [4+2] annulation of benzylamines and nitriles through C-H/N-H bond activation. organic-chemistry.org

Manganese(I) catalysts have been applied in the acceptorless dehydrogenative coupling of 2-amino-benzylalcohol with primary amides. mdpi.com

These catalytic systems often facilitate dehydrogenative coupling, C-H activation, and annulation reactions, providing direct and efficient pathways to a wide variety of substituted quinazolines. organic-chemistry.orgmdpi.commarquette.edu

| Catalyst Metal | Reaction Type | Starting Materials Example |

| Copper (Cu) | Cascade Reaction | (2-Aminophenyl)methanols, Aldehydes |

| Palladium (Pd) | Cross-Coupling | 2-Aminobenzonitriles, Orthocarboxylates, Boronic Acids |

| Ruthenium (Ru) | Dehydrogenative Coupling | 2-Aminophenyl Ketones, Amines |

| Iron (Fe) | C-H Oxidation/Cyclization | 2-Alkylamino N-H Ketimines |

| Nickel (Ni) | [4+2] Annulation | Benzylamines, Nitriles |

| Manganese (Mn) | Dehydrogenative Coupling | 2-Amino-benzylalcohol, Primary Amides |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. scholarsresearchlibrary.commdpi.com The application of microwave irradiation to quinazoline synthesis has led to significant reductions in reaction times, increased yields, and often cleaner reactions compared to conventional heating methods. scholarsresearchlibrary.comresearchgate.netbeilstein-journals.org

This technique has been successfully applied to various classical and modern synthetic routes. For example, the condensation of anthranilic acid derivatives with other reagents to form quinazolinones can be performed rapidly and in high yield under microwave conditions. scholarsresearchlibrary.com Three-component condensation reactions to form triazoloquinazolinones and benzimidazoquinazolinones have also been shown to be highly efficient with microwave heating, with reactions completing in minutes rather than hours. beilstein-journals.orgtsijournals.com The use of water as a green solvent in microwave-assisted synthesis of quinazolinones further enhances the environmental friendliness of these protocols. mdpi.com

The benefits of MAOS are clear: it provides a faster, more efficient, and often more sustainable route to the quinazoline scaffold and its derivatives. researchgate.nettsijournals.com

Green Chemistry Principles in Quinazoline Synthesis

The synthesis of the quinazoline scaffold, a core component of numerous biologically active compounds, has traditionally involved methods that are often inconsistent with the principles of green chemistry. These conventional routes can require harsh reaction conditions, toxic reagents, and lengthy procedures, leading to significant waste generation. google.com In response, considerable research has focused on developing more environmentally benign and efficient synthetic methodologies.

Modern approaches to quinazoline synthesis increasingly incorporate green chemistry principles by utilizing alternative energy sources, safer solvents, and innovative catalytic systems. Microwave-assisted synthesis, for instance, has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity, often under solvent-free conditions. nih.govresearchgate.net This method has been successfully applied to the Niementowski quinazoline synthesis, which traditionally requires high temperatures and long reaction times. acs.org

The choice of solvent is another critical aspect of green synthesis. Water, being non-toxic, non-flammable, and inexpensive, is an ideal replacement for volatile organic solvents. acs.org Researchers have developed efficient syntheses of quinazoline derivatives in aqueous media, catalyzed by organocatalysts like cyanuric chloride. acs.org Deep eutectic solvents (DES), which are biodegradable and have low vapor pressure, have also been employed successfully, such as a choline (B1196258) chloride:urea mixture for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. nih.gov

Catalysis plays a pivotal role in the greening of quinazoline synthesis. The use of heterogeneous nano-catalysts is particularly advantageous as they provide a high surface area for rapid reactions under mild conditions and can be easily separated and recycled. semanticscholar.org Examples include nano-In₂O₃ and magnetic hydroxyapatite (B223615) nanoparticles. semanticscholar.org Furthermore, methods using molecular iodine as a catalyst with oxygen as the oxidant offer a transition-metal-free, solvent-free, and economical route. organic-chemistry.org Photocatalysis driven by visible light, using systems like curcumin-sensitized titanium dioxide (TiO₂), represents a sustainable approach that utilizes renewable energy to drive chemical reactions under mild conditions. google.com

Another green strategy involves improving atom economy through one-pot, multi-component reactions. These reactions combine two or more starting materials in a single step, minimizing waste and simplifying procedures. semanticscholar.org Additionally, replacing hazardous reagents, such as the use of catalytic hydrogenation instead of traditional iron powder in acidic conditions for reduction steps, contributes to cleaner production processes. google.com

Table 1: Comparison of Green Synthesis Methodologies for Quinazolines

| Green Technique | Catalyst/Medium | Key Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Solvent-free or Green Solvent | Reduced reaction times, higher yields, increased purity | nih.govresearchgate.netacs.org |

| Aqueous Media | Cyanuric Chloride | Use of a non-toxic, inexpensive, and non-flammable solvent | acs.org |

| Deep Eutectic Solvents | Choline chloride:urea | Biodegradable, low volatility, recyclable solvent system | nih.gov |

| Photocatalysis | Curcumin-sensitized TiO₂ | Utilizes renewable visible light, mild conditions, high yields | google.com |

| Nano-catalysis | Nano-In₂O₃, Magnetic Hydroxyapatite | High efficiency, mild conditions, catalyst recyclability | semanticscholar.org |

| Metal-free Catalysis | Molecular Iodine / O₂ | Economical, avoids transition-metal contamination | organic-chemistry.org |

Synthesis of Specific Quinazosin Analogues and Related Diaminoquinazolines

Quinazosin belongs to the 2,4-diaminoquinazoline class of compounds. The synthesis of this core structure and its analogues, such as the closely related drug Prazosin, has been a significant focus of medicinal chemistry. Methodologies often revolve around the construction of the 6,7-dimethoxy-substituted quinazoline ring system followed by the introduction of the requisite amine functionalities.

A common strategy for synthesizing these compounds involves the use of a key intermediate, 2,4-dichloro-6,7-dimethoxyquinazoline, which is often prepared from commercially available starting materials. researchgate.net This intermediate allows for the sequential and regioselective substitution of the chlorine atoms with different amines. For instance, in the synthesis of various 6,7-dimethoxyquinazoline-2,4-diamines, the 2,4-dichloro intermediate is first reacted with a chosen amine at a controlled temperature (30–50 °C) to substitute the more reactive chlorine at the 4-position, yielding a 2-chloro-N-substituted-quinazolin-4-amine. Subsequent reaction with a second amine at a higher temperature then displaces the chlorine at the 2-position to afford the final 2,4-diaminoquinazoline product. researchgate.net

An alternative approach focuses on building the quinazoline ring from a substituted anthranilate precursor, which aligns with green chemistry principles. A notable example is a microwave-assisted synthesis developed for Prazosin. researchgate.net The process begins with the reaction of methyl-2-amino-4,5-dimethoxybenzoate and thiourea (B124793) under microwave irradiation to form 2-mercapto-6,7-dimethoxyquinazolin-4(3H)-one. researchgate.netjbclinpharm.org This intermediate is then S-methylated using dimethyl sulphate to yield 6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one. The methylthio group is a good leaving group and is subsequently displaced by reacting with anhydrous piperazine (B1678402), again under microwave irradiation, to form 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4(3H)-one. semanticscholar.orgjbclinpharm.org This core can then be further functionalized to yield various analogues.

The synthesis of the crucial intermediate 2-chloro-4-amino-6,7-dimethoxyquinazoline itself has been optimized for cleaner production. A patented method starts with veratrole (o-dimethoxy benzene) and proceeds through four main steps: nitration, catalytic hydrogenation, carbamidation, and cyclohydrolysis. google.com The use of catalytic hydrogenation is a significant improvement over traditional reduction methods that use iron powder and acid, which generate more waste. google.com The final cyclization step uses phosphorus pentachloride and phosphorus oxychloride to form the desired chloro-amino-quinazoline intermediate. google.com

Table 2: Selected Synthetic Routes for Quinazosin Analogues and Intermediates

| Target Compound/Intermediate | Starting Material(s) | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one | Methyl-2-amino-4,5-dimethoxybenzoate, Thiourea | HCl (50%), Microwave irradiation | 77% | researchgate.netjbclinpharm.org |

| 6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4(3H)-one | 6,7-Dimethoxy-2-(methylthio)quinazolin-4(3H)-one, Anhydrous piperazine | Isopropyl alcohol, Microwave irradiation | 82% | semanticscholar.org |

| 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 3,4-Dimethoxy phenyl cyano carbamide | PCl₅, POCl₃ (Cyclohydrolysis) | 68% (after purification) | google.com |

| Generic 2,4-Diamino-6,7-dimethoxyquinazoline (B29095) | 2,4-Dichloro-6,7-dimethoxyquinazoline, Various amines | Stepwise nucleophilic substitution | Good to excellent | researchgate.net |

These synthetic strategies highlight the adaptability of quinazoline chemistry, allowing for the creation of diverse libraries of analogues for structure-activity relationship studies while increasingly incorporating more efficient and environmentally conscious methods. acs.orgopen.edu

Pharmacological Profile of Quinazosin

Receptor Antagonism: Alpha-Adrenergic Systems

Interaction with Postsynaptic Alpha-1 Adrenoceptors

Quinazosin functions as a competitive antagonist of postsynaptic alpha-1 (α₁) adrenergic receptors located in vascular smooth muscle. vulcanchem.com This blockade inhibits the vasoconstrictive effects of norepinephrine (B1679862). vulcanchem.com The affinity of quinazosin for these receptors has been quantified in various in vitro models. In studies using rat aortic smooth muscle cells, quinazosin demonstrated a binding affinity (Kᵢ) of 2.3 nM. vulcanchem.com Furthermore, its functional antagonism was shown by its ability to inhibit norepinephrine-induced vasoconstriction in isolated rabbit aortic strips, with a reported half-maximal inhibitory concentration (IC₅₀) of 8.9 nM. vulcanchem.com The molecular structure of quinazosin, particularly the planar quinazoline (B50416) core and the 6,7-dimethoxy groups, facilitates high-affinity binding within the alpha-1 adrenergic receptor pocket. vulcanchem.com

Modulation of Adrenergic Receptor Subtypes

The adrenergic receptor family is composed of several subtypes. The alpha-1 adrenoceptor class is further divided into α₁ₐ, α₁ₑ, and α₁ₔ subtypes, which have distinct tissue distributions and pharmacological profiles. guidetopharmacology.orgwikipedia.orgamegroups.cn Research demonstrates that quinazosin is highly selective for the alpha-1 adrenoceptor class over the alpha-2 class, exhibiting a 150-fold greater affinity for α₁-receptors. vulcanchem.com While extensive research has been conducted on the subtype selectivity of other quinazoline-based antagonists like prazosin (B1663645) and tamsulosin, specific binding affinity data for quinazosin at the individual α₁ₐ, α₁ₑ, and α₁ₔ subtypes is not detailed in the available literature. nih.govnih.gov However, studies on related compounds suggest that structural variations within the quinazoline class can lead to significant differences in subtype selectivity. nih.govwikipedia.org

Vascular and Hemodynamic Effects in Preclinical Models

Preclinical studies in animal models have established the vascular and hemodynamic effects of quinazosin. In conscious hypertensive dogs, intravenous administration of quinazosin resulted in dose-dependent reductions in systolic blood pressure and a decrease in total peripheral vascular resistance, without causing a significant change in heart rate. ncats.iovulcanchem.com The duration of these effects was also observed to be dose-dependent. ncats.io In feline models, quinazosin was shown to reduce or even reverse the pressor effects induced by epinephrine. ncats.io However, it did not alter the pressor responses to angiotensin amide, indicating its specificity for the adrenergic system. ncats.io

Interactive Table: Hemodynamic Effects of Quinazosin in Conscious Hypertensive Dogs

| Parameter | Dosage (mg/kg, IV) | Result |

|---|---|---|

| Systolic Blood Pressure | 0.03 - 0.3 | 25 - 42 mmHg reduction vulcanchem.com |

| Total Peripheral Resistance | Therapeutic Doses | 18 - 34% reduction vulcanchem.com |

| Heart Rate | 0.03 - 0.3 | No significant change ncats.iovulcanchem.com |

Other Receptor Interactions and Enzyme Modulation

In addition to its primary activity at alpha-1 adrenoceptors, in vitro screening studies have indicated that quinazosin may interact with other cellular targets, including enzymes and ion channels.

Calcium Accumulation Antagonism

In vitro biochemical assays have also identified quinazosin as an antagonist of calcium accumulation. This suggests a potential interaction with calcium channels or calcium transport mechanisms. Other quinazoline derivatives have been noted to inhibit both the influx of extracellular calcium and the release of calcium from intracellular stores. This action on calcium handling could contribute to smooth muscle relaxation and vasodilation, complementing its alpha-blocking activity.

Molecular Mechanisms of Quinazosin Action

Ligand-Receptor Binding Dynamics

Quinazosin functions as a selective antagonist for alpha-1 (α1) adrenergic receptors, which are G protein-coupled receptors (GPCRs). wikipedia.org It displays a significantly higher affinity for α1-receptors compared to α2-subtypes, with a reported 150-fold greater affinity for the former. vulcanchem.com This selective binding is a key determinant of its pharmacological profile.

The binding of quinazosin to the α1-adrenergic receptor is a competitive and reversible process. vulcanchem.com The quinazoline (B50416) core of the molecule is crucial for this interaction. X-ray crystallography and molecular modeling studies have provided insights into the specific binding dynamics:

π-π Stacking Interactions: The planar quinazoline ring system is thought to engage in π-π stacking interactions with aromatic amino acid residues within the binding pocket of the α1-adrenergic receptor. vulcanchem.com

Hydrogen Bonding: The 4-amino group of the quinazoline structure is predicted to form hydrogen bonds with specific residues, such as Asp106, in the transmembrane domain of the receptor. vulcanchem.com

Hydrophobic Interactions: The 2-piperazinyl group of quinazosin interacts with hydrophobic regions of the receptor's binding site. vulcanchem.com

These combined interactions contribute to the high-affinity binding of quinazosin to α1-receptors. The affinity of quinazoline-based antagonists is influenced by the substituents on the molecule. For instance, the 6,7-dimethoxy groups on the quinazoline core enhance receptor binding affinity. vulcanchem.com There is also evidence that a considerable amount of space exists around the piperazine (B1678402) group, allowing for the addition of other molecular groups without significantly compromising the antagonist's affinity for the receptor. nih.gov

Intracellular Signaling Pathway Perturbations

The binding of an agonist, such as norepinephrine (B1679862), to α1-adrenergic receptors typically activates the Gq heterotrimeric G protein. wikipedia.org This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

As a competitive antagonist, quinazosin blocks the binding of endogenous catecholamines like norepinephrine to the α1-receptor. wikipedia.orgvulcanchem.com This blockade prevents the activation of the Gq-PLC pathway, thereby inhibiting the downstream signaling cascade. The primary consequence of this action is the inhibition of norepinephrine-induced vasoconstriction. vulcanchem.com

Some studies have explored the effects of quinazoline derivatives on other signaling pathways. For instance, some quinazolinone derivatives have been shown to interact with tyrosinase and impact melanin (B1238610) biosynthesis. nih.govnih.gov Additionally, certain quinazoline compounds have been investigated for their effects on the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in cancer cell proliferation. nih.gov However, the principal and well-established mechanism of quinazosin's action is through the perturbation of the α1-adrenergic signaling pathway. It has also been noted that quinazosin can antagonize phosphodiesterase activity. researchgate.net

Comparative Molecular Actions within the Quinazoline Class

Quinazosin belongs to a class of quinazoline-based α1-adrenergic receptor antagonists that includes other well-known compounds like prazosin (B1663645), doxazosin, and terazosin. nih.govjbclinpharm.orgsemanticscholar.org These compounds share a common mechanism of action, which is the competitive blockade of postsynaptic α1-adrenoceptors. vulcanchem.comgoogle.compediatriconcall.com This shared mechanism results in similar physiological effects, primarily vasodilation. jbclinpharm.org

While the core mechanism is the same, subtle structural differences between these molecules can lead to variations in their pharmacological profiles, such as their affinity for different α1-receptor subtypes (α1A, α1B, and α1D). nih.gov For example, prazosin was the first of these agents to be recognized for its selective α1-adrenoceptor blockade. nih.gov Subsequent derivatives were developed to optimize efficacy and specificity for different receptor subtypes. nih.gov

Structure Activity Relationship Sar Studies of Quinazosin and Quinazoline Derivatives

Influence of Quinazoline (B50416) Ring Substituents on Biological Activity

The properties of substituted quinazolines are heavily dependent on the characteristics of the substituents, their location on the benzene (B151609) or pyrimidine (B1678525) rings, and the conjugation within the pyrimidine ring. nih.gov

Substitutions at positions 2, 3, and 4 of the quinazoline ring have been shown to be critical for modulating the biological activities of these compounds. researchgate.net

Position 2: The substituent at this position plays a significant role in the pharmacological activity. mdpi.com For instance, the presence of methyl, amine, or thiol groups at position 2 is often considered essential for antimicrobial activities. nih.gov In some cases, substitution with alkyl or heteroaryl groups can significantly enhance inhibitory actions. mdpi.com For anticancer activity, an alkyl side chain at position 2, combined with a bulky group at position 3, can lead to successful cytotoxic drugs. nih.gov

Position 3: The introduction of different heterocyclic moieties at position 3 has been suggested to increase activity. nih.govresearchgate.net For antimicrobial properties, a substituted aromatic ring at this position is beneficial. nih.gov In the context of anticonvulsant activity, a 2-amino phenyl group at position 3 has been shown to enhance efficacy. nih.gov

Position 4: An amine or substituted amine at the 4th position of the quinazolinone ring can improve antimicrobial activities. nih.gov For activity against certain protein kinases, an electron-withdrawing group at the 4th position of the quinazoline can enhance the activity. nih.gov Changing the aniline (B41778) moiety at the 4-position with other groups has been observed to decrease activity in some contexts. mdpi.com

Table 1: Impact of Substituents at Positions 2, 3, and 4 on Biological Activity

| Position | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| 2 | Methyl, Amine, Thiol | Essential for antimicrobial activity | nih.gov |

| 2 | Alkyl, Heteroaryl | Can enhance inhibitory action | mdpi.com |

| 3 | Substituted Aromatic Ring | Beneficial for antimicrobial activity | nih.gov |

| 3 | Heterocyclic Moieties | May increase overall activity | nih.govresearchgate.net |

| 4 | Amine, Substituted Amine | Can improve antimicrobial activity | nih.gov |

| 4 | Electron-Withdrawing Group | Enhances activity against certain protein kinases | nih.gov |

Positions 6 and 8 on the benzene ring portion of the quinazoline nucleus are also key sites for modification to influence biological outcomes. nih.govmdpi.com

Position 6: The presence of bulky substituents at the 6-position of the quinazoline moiety has been shown to increase potency in some anticancer applications. mdpi.com Polar groups at this position can increase water solubility and bioavailability while maintaining potent inhibitory activity. mdpi.com For EGFR inhibitory activity, substitution at the C-6 position is part of the general pharmacophoric requirement. mdpi.com

Position 8: Similar to position 6, the presence of a halogen atom at the 8-position can improve antimicrobial activities. nih.gov Polar groups at this position can also contribute to increased water solubility and bioavailability. mdpi.com

Table 2: Influence of Substituents at Positions 6 and 8

| Position | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| 6 | Bulky Substituents | Increased potency (anticancer) | mdpi.com |

| 6 | Polar Groups | Increased water solubility and bioavailability | mdpi.com |

| 6 | Halogen | Can improve antimicrobial activity | nih.gov |

| 8 | Halogen | Can improve antimicrobial activity | nih.gov |

| 8 | Polar Groups | Increased water solubility and bioavailability | mdpi.com |

Analogues and Congeners of Quinazosin: A Comparative SAR Analysis

The comparative analysis of Quinazosin analogues reveals important structural requirements for activity. For instance, in a series of 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives, the protonated quinazoline nucleus is crucial for productive interaction with the α1-adrenoceptor. acs.org The affinity is further modulated by the molecular shape of the substituent at the 2-position. acs.org

A study on 4-substituted quinazoline analogues showed that different substitutions at this position significantly affect target potency and selectivity. nih.gov For example, a methoxy (B1213986) group led to a specific target potency, while a hydroxyl group resulted in inactivity. nih.gov This highlights the subtle yet critical role of substituent choice in designing active compounds.

In the context of HER2 inhibitors, SAR analysis of quinazoline derivatives indicated that selectivity over EGFR depends on the aniline moiety at C-4 and the substituents at C-6. nih.gov

Computational Approaches to SAR Elucidation

Computational methods are powerful tools for understanding and predicting the SAR of quinazoline derivatives.

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For quinazoline derivatives, QSAR models have been developed for various activities, including antihypertensive and anticancer effects. nih.govacs.org

These models often highlight the importance of specific descriptors. For example, a QSAR study on quinazoline derivatives as tyrosine kinase inhibitors showed that estate contribution descriptors and an electron-withdrawing group at the 4th position were important for activity. nih.gov Another QSAR analysis for α1-adrenoceptor antagonists confirmed the fundamental role of the protonated quinazoline nucleus for effective receptor interaction. acs.org QSAR models for anticonvulsant quinazolin-4(3H)-ones have also been developed, indicating a dependency on various autocorrelation and matrix-based descriptors. ufv.br

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. For α1-adrenergic receptor antagonists, a pharmacophore model based on quinazoline derivatives has been successfully built. nih.gov This model suggests that the quinazoline moiety acts as a key pharmacophore for binding to α1-ARs. nih.gov

These models can be used to design new compounds with improved affinity and selectivity. For example, a pharmacophore-based design approach was used to develop new arylpiperazine derivatives with high α1-AR affinity. acs.org Computational modeling has also been used to develop pharmacophores for selective α1-adrenergic receptor antagonists, confirming the crucial role of the N1 protonated form of these derivatives for selective and productive binding. researchgate.net

Preclinical Pharmacological Investigations of Quinazosin

In Vitro Pharmacological Characterization

Receptor Binding Assays

Quinazosin's interaction with adrenergic receptors has been a primary focus of in vitro binding studies. These assays are crucial for determining the compound's affinity and selectivity for its molecular targets. Research has demonstrated that quinazosin exhibits a high affinity for alpha-1 adrenergic receptors. vulcanchem.com

Studies have quantified the binding affinity of quinazosin, revealing a nanomolar affinity for alpha-1 receptors. Specifically, a Ki value of 2.3 nM has been reported in rat aortic smooth muscle cells. vulcanchem.com This high affinity underscores the potent interaction of quinazosin with its primary target.

Quinazosin also demonstrates significant selectivity for the alpha-1 adrenergic receptor subtype over the alpha-2 subtype, with a reported 150-fold greater affinity for alpha-1 receptors. vulcanchem.com This selectivity is a key characteristic of its pharmacological profile.

Table 1: Quinazosin Receptor Binding Affinity

| Receptor Subtype | Tissue/Cell Line | Ki (nM) | Selectivity (fold) |

|---|---|---|---|

| Alpha-1 Adrenergic | Rat Aortic Smooth Muscle Cells | 2.3 | 150-fold vs. Alpha-2 |

Ki: Inhibitory constant, a measure of binding affinity. Data derived from studies on rat aortic smooth muscle cells. vulcanchem.com

Functional Assays in Cell-Based Systems

Functional assays in cell-based systems are instrumental in elucidating the physiological response elicited by a compound following receptor binding. These assays have confirmed that quinazosin acts as an antagonist at alpha-1 adrenergic receptors.

In functional studies using rabbit aortic strips, quinazosin has been shown to inhibit norepinephrine-induced vasoconstriction. The concentration of quinazosin required to inhibit the norepinephrine (B1679862) response by 50% (IC50) was determined to be 8.9 nM. vulcanchem.com This demonstrates the compound's ability to functionally block the effects of an endogenous agonist at the alpha-1 adrenergic receptor.

Cell-based functional assays are critical for understanding a compound's mechanism of action, allowing researchers to define its role as an agonist, antagonist, or inverse agonist and to determine its potency and efficacy. benthamopenarchives.com These assays provide direct evidence of how a compound influences cellular behavior in response to stimuli. accelevirdx.com

Table 2: Quinazosin Functional Antagonism

| Assay System | Agonist | Measured Effect | IC50 (nM) |

|---|

IC50: Half-maximal inhibitory concentration. Data from functional assays on rabbit aortic strips. vulcanchem.com

In Vivo Pharmacodynamic Studies in Animal Models

Cardiovascular System Responses

Preclinical studies in various animal models have been essential for characterizing the in vivo cardiovascular effects of quinazosin. These studies have consistently demonstrated the compound's ability to lower blood pressure.

In conscious hypertensive dog models, intravenous administration of quinazosin resulted in a dose-dependent reduction in systolic blood pressure. Decreases ranging from 25 to 42 mmHg were observed without a significant alteration in heart rate. vulcanchem.com The primary mechanism for this hemodynamic effect is the competitive blockade of postsynaptic alpha-1 receptors located in vascular smooth muscle. This blockade leads to a reduction in total peripheral resistance, with decreases of 18–34% reported at therapeutic doses. vulcanchem.com

The choice of animal model is critical in preclinical cardiovascular research, with species like dogs and pigs often used due to their physiological similarities to humans. nih.govresearchgate.net These models allow for an in-depth functional characterization of a compound's effects on the cardiovascular system. cardiomedex.com

Evaluation of Systemic Physiological Effects

Beyond its direct cardiovascular effects, the systemic physiological impact of quinazosin has been evaluated in preclinical models. These investigations have explored the compound's effects on other organ systems.

Preclinical data have suggested potential applications for quinazosin in conditions such as benign prostatic hyperplasia. The blockade of alpha-1A receptors by quinazosin can lead to a reduction in prostate smooth muscle tone. vulcanchem.com Studies have also indicated a potential role in Raynaud's phenomenon, with reports of increased digital blood flow in cold challenge tests. vulcanchem.com

Animal models are crucial for understanding the complex interplay between cardiovascular and other systems, such as the renal system. frontiersin.org

Pharmacokinetic Analysis in Preclinical Species

The pharmacokinetic profile of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical component of preclinical evaluation. aurigeneservices.com Animal studies are extensively used to predict these parameters. iu.edu

In the case of quinazosin, hepatic metabolism is a primary route of clearance. It is primarily metabolized by the CYP3A4 enzyme system through O-demethylation. This process results in the formation of three active metabolites (M1-M3) that retain a significant portion, specifically 30–60%, of the parent compound's receptor affinity. vulcanchem.com

Elimination of quinazosin and its metabolites occurs through both renal and fecal routes. Renal excretion accounts for approximately 65% of the elimination, while about 28% is excreted in the feces as the unchanged drug. vulcanchem.com

Pharmacokinetic studies in different animal species, such as mice, rats, rabbits, dogs, and monkeys, often reveal species-dependent differences in parameters like elimination half-life. nih.gov The oral bioavailability can also vary between species. nih.gov

Table 3: Preclinical Pharmacokinetic Parameters of Quinazosin

| Parameter | Finding | Species |

|---|---|---|

| Primary Metabolism | CYP3A4-mediated O-demethylation | - |

| Active Metabolites | M1, M2, M3 (retain 30-60% of parent affinity) | - |

| Renal Excretion | ~65% | - |

Data derived from preclinical studies. vulcanchem.com

Absorption and Distribution Studies

Preclinical data from animal models indicate that quinazosin exhibits favorable absorption and distribution characteristics.

Following oral administration in rat models, quinazosin is well-absorbed, with an oral bioavailability reported to be approximately 68 ± 5%. vulcanchem.com The time to reach maximum plasma concentration (Tmax) is observed at 1.2 ± 0.3 hours, suggesting a rapid onset of action. vulcanchem.com Once in the systemic circulation, quinazosin is extensively bound to plasma proteins, with a binding percentage of 92 ± 3%. vulcanchem.com This high degree of protein binding limits the concentration of the free, pharmacologically active drug in the plasma.

The distribution of a drug throughout the body is a key determinant of its efficacy and potential for off-target effects. The apparent volume of distribution (VD) for quinazosin has been determined in rat models, providing insight into the extent to which the compound distributes into tissues from the plasma.

Table 1: Pharmacokinetic Parameters of Quinazosin in a Rat Model

| Parameter | Value (Rat Model) |

|---|---|

| Oral Bioavailability | 68 ± 5% |

| Tmax | 1.2 ± 0.3 hours |

| Plasma Half-life | 4.1 ± 0.7 hours |

This table presents key pharmacokinetic parameters of quinazosin as observed in preclinical studies conducted in rat models. vulcanchem.com

Metabolic Pathways in Animal Models

The biotransformation of quinazosin is a critical aspect of its preclinical pharmacokinetic profile, primarily occurring in the liver.

Table 2: Quinazosin Metabolism Summary

| Feature | Description |

|---|---|

| Primary Site of Metabolism | Liver |

| Key Enzyme System | Cytochrome P450 (CYP) |

| Specific Isoenzyme | CYP3A4 |

| Primary Metabolic Reaction | O-demethylation |

| Metabolites | Three active metabolites (M1, M2, M3) |

This table summarizes the key aspects of quinazosin metabolism identified in preclinical animal studies. vulcanchem.com

Elimination Characteristics

The elimination of quinazosin and its metabolites from the body occurs through multiple routes, primarily renal and fecal excretion.

Preclinical studies have shown that renal excretion is the main pathway for the elimination of quinazosin and its metabolites, accounting for approximately 65% of the total clearance. vulcanchem.com The remaining portion of the drug is eliminated through the feces, which accounts for 28% of the administered dose. vulcanchem.com A notable finding is that a significant portion of the drug excreted in the feces is the unchanged parent compound. vulcanchem.com The plasma half-life of quinazosin in rat models has been determined to be 4.1 ± 0.7 hours, which influences the dosing frequency required to maintain therapeutic concentrations. vulcanchem.com

Table 3: Elimination Profile of Quinazosin

| Elimination Route | Percentage of Elimination |

|---|---|

| Renal Excretion | 65% |

This table details the primary routes of elimination for quinazosin as determined in preclinical investigations. vulcanchem.com

Advanced Research Methodologies in Quinazosin Studies

Molecular Docking and Virtual Screening Techniques

In the study of quinazosin and its derivatives, molecular docking and virtual screening have become indispensable computational tools for predicting the binding affinity and interaction patterns between these compounds and their biological targets. These techniques allow researchers to screen large libraries of quinazoline-based molecules and prioritize those with the highest potential for therapeutic activity before committing to expensive and time-consuming laboratory synthesis and testing.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial for understanding the molecular interactions that drive various biological processes. nih.gov The process involves placing the three-dimensional structure of a quinazoline (B50416) derivative into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. For instance, in the search for novel inhibitors of 3-Phosphoinositide-dependent protein kinase-1 (PDK1), a series of quinazolin-12-one derivatives were evaluated using molecular docking, with scores ranging from -9.99 to -10.44 kcal/mol, indicating a greater binding affinity than the native ligand. nih.gov

Virtual screening is a broader application of these techniques, where large compound libraries are computationally filtered to identify molecules that are most likely to bind to a drug target. This approach has been successfully applied in the discovery of quinazoline derivatives as potential inhibitors for various kinases and other enzymes. For example, a virtual screening of a library of 4,6,7-trisubstituted quinazoline derivatives was performed to identify potential Epidermal Growth Factor Receptor (EGFR) inhibitors. Similarly, virtual screening was employed to identify novel Janus kinase 2 (JAK2) inhibitors from chemical libraries using SurflexDock. nih.gov

The effectiveness of these computational methods is often enhanced by combining them with other in silico techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular dynamics simulations. A 3D-QSAR pharmacophore model was developed for quinazoline-based Acetylcholinesterase inhibitors (AChEIs) and used to screen the ASINEX database, leading to the identification of potent lead molecules. nih.gov

Key Research Findings from Molecular Docking and Virtual Screening of Quinazosin Derivatives:

| Target Protein | Key Findings | Reference Software/Method |

| Epidermal Growth Factor Receptor (EGFR) | Identified 4,6,7-trisubstituted quinazoline derivatives with strong binding energies towards the EGFR target enzyme. | Molsoft ICM-Pro 3.5-0a |

| Janus Kinase 2 (JAK2) | A novel compound, (6,7-dimethoxyquinazolin-4-yl)naphthalen-1-ylamine, was identified with significant JAK2 inhibitory activity. | SurflexDock |

| NF-κB p50 subunit | Quinazoline analogues with phenyl substitution at the 2nd position showed high binding affinity and were effective at inhibiting NF-κB function. | Autodock 4.2 |

| 3-Phosphoinositide-dependent protein kinase-1 (PDK1) | Synthesized quinazolin-12-one derivatives demonstrated greater binding affinity than the native ligand, with docking scores between -9.99 and -10.44. | Not Specified |

| Acetylcholinesterase (AChE) | Three potent AChEIs were identified from the ASINEX database using a validated 3D-QSAR pharmacophore model. | Virtual Screening Workflow (VSW) |

Spectroscopic Characterization in Research Settings

Spectroscopic techniques are fundamental in the research of quinazosin and its derivatives for the unambiguous confirmation of their chemical structures. These methods provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation. Both ¹H NMR and ¹³C NMR are routinely used. nih.gov ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. nih.gov For instance, in the characterization of novel 2,3-disubstituted quinazolin-4(3H)-one derivatives, ¹H NMR and ¹³C NMR were used to confirm the synthesized structures. orientjchem.org Chiral ¹H NMR analysis, using a chiral phosphoric acid, has also been developed for the enantioselective analysis of atropisomeric quinazolinones. frontiersin.org

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of quinazosin derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. nih.govmdpi.com Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) is used to study the fragmentation patterns of protonated quinazolines, which can help in the structural characterization of impurities and metabolites. soton.ac.uk

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Quinazolines exhibit characteristic strong IR absorption bands between 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹, which arise from aromatic ring vibrations. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule and is used to study the stability of quinazoline derivatives in different solutions and under various environmental conditions. nih.gov

Spectroscopic Data for a Representative Quinazolinone Derivative:

| Spectroscopic Technique | Observed Data | Interpretation |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.96-7.94 (d, J = 9.68 Hz, 1H), 7.77-7.73 (t, J = 9.68 Hz, 1H), 7.46-7.42 (t, J = 10.00 Hz, 1H), 7.42-7.40 (d, J = 10.00 Hz, 1H), 2.59 (s, 3H) | Aromatic protons and a methyl group. |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ 168.77 (C=O), 140.37, 134.91, 130.74, 129.04, 127.82, 117.24, 114.52, 20.92 | Carbonyl carbon, aromatic carbons, and a methyl carbon. |

| IR (KBr, cm⁻¹) | 3038 (C-H aromatic), 2935 (C-H aliphatic), 1688 (C=O) | Presence of aromatic C-H, aliphatic C-H, and a carbonyl group. |

| UV-Vis (λmax in nm) | 251, 293 | Electronic transitions characteristic of the quinazolinone chromophore. |

| Mass Spectrometry (MS) | m/z (%) 263 (M+, 100) | Molecular ion peak corresponding to the molecular weight of the compound. |

Advanced Cellular and Biochemical Assays

To evaluate the biological activity of quinazosin and its derivatives, a variety of advanced cellular and biochemical assays are employed. These assays provide insights into the mechanism of action at a cellular and molecular level.

Cell-Based Assays are crucial for determining the effect of quinazoline compounds on cellular processes such as proliferation, apoptosis, and inflammation. In cancer research, the antiproliferative effects of novel quinazoline derivatives were evaluated against a panel of human cancer cell lines, including MGC-803, MCF-7, PC-9, A549, and H1975. nih.gov The half-maximal inhibitory concentration (IC₅₀) values are determined to quantify the potency of the compounds. nih.gov For instance, one study found that a particular quinazoline derivative had an IC₅₀ value of 0.85 μM against MGC-803 cells. nih.gov Assays to study the effect on the cell cycle, such as flow cytometry, can reveal if a compound induces cell cycle arrest at a specific phase, for example, the G2/M phase. nih.gov Furthermore, apoptosis induction can be assessed by methods like Annexin V-FITC/PI staining. nih.gov

In the context of inflammation, cellular assays are used to measure the inhibition of pro-inflammatory mediators. For example, 4-amino quinazoline derivatives were screened for their anti-inflammatory activities in lipopolysaccharide-induced macrophages by measuring the dose-dependent inhibition of TNF-α and IL-6 release. nih.gov

Biochemical Assays are designed to directly measure the interaction of quinazoline derivatives with their purified target proteins, such as kinases. These assays can confirm the inhibitory activity and determine the potency of the compounds. For example, the JAK2 inhibitory activity of a novel quinazoline derivative was found to be 43% at a concentration of 20μM, which was comparable to a known JAK2 inhibitor. nih.gov In another study, novel quinazoline derivatives were evaluated for their VEGFR2 inhibitory activity, with one compound showing a marked inhibition of 52%.

Summary of Advanced Assays in Quinazosin Research:

| Assay Type | Purpose | Example Finding |

| Cytotoxicity Assay | To measure the antiproliferative effects on cancer cells. | A quinazoline derivative exhibited an IC₅₀ of 0.85 μM against MGC-803 cells. nih.gov |

| Cell Cycle Analysis | To determine the effect on cell cycle progression. | A compound arrested the cell cycle at the G2/M phase in MGC-803 cells. nih.gov |

| Apoptosis Assay | To assess the induction of programmed cell death. | A quinazoline derivative induced significant apoptosis in EKVX cell line at a concentration of 1 μM. nih.gov |

| Anti-inflammatory Assay | To measure the inhibition of inflammatory cytokine release. | Potent compounds showed dose-dependent inhibition of LPS-induced TNF-α and IL-6 release. nih.gov |

| Kinase Inhibition Assay | To quantify the inhibitory activity against a specific kinase. | A novel compound inhibited JAK2 by 43% at 20μM. nih.gov |

Design of Animal Experiments in Pharmacological Research

Animal models are essential for evaluating the in vivo efficacy and pharmacological properties of quinazosin and its derivatives before they can be considered for human clinical trials. nih.gov The design of these experiments is critical for obtaining meaningful and reproducible data.

The choice of animal model depends on the therapeutic area of interest. For instance, in anti-inflammatory research, a lipopolysaccharide-induced acute lung injury model in male Sprague Dawley rats has been used to determine the effects of quinazoline derivatives. nih.gov In such studies, animals are pretreated with the test compound before the induction of injury, and various parameters are assessed, including lung histopathological changes, inflammatory cell infiltration, and the mRNA expression of cytokines. nih.gov

In oncology research, xenograft models are commonly used. These involve implanting human cancer cells, such as MGC-803 cells, into immunocompromised mice. nih.gov The effect of the quinazoline derivative on tumor growth is then monitored over a period of time by measuring the tumor volume and weight. nih.gov The body weight of the animals is also regularly monitored as an indicator of toxicity. nih.gov

The design of these studies typically includes a control group that receives the vehicle solution, a positive control group treated with a standard drug, and one or more experimental groups that receive different doses of the quinazoline compound. nih.gov This allows for a comparative evaluation of the test compound's efficacy and potential side effects.

Key Parameters in Animal Model Design for Quinazosin Research:

| Therapeutic Area | Animal Model | Key Parameters Measured | Example Findings |

| Anti-inflammation | Lipopolysaccharide-induced acute lung injury in rats | Lung histopathology, inflammatory cell infiltration, cytokine mRNA expression | Two quinazoline derivatives significantly alleviated lung histopathological changes and inflammatory responses. nih.gov |

| Oncology | Gastric cancer xenograft model in mice | Tumor volume, tumor weight, body weight | A quinazoline derivative effectively inhibited tumor growth in mice bearing MGC-803 xenografts. nih.gov |

Potential Therapeutic Directions for Quinazoline Derivatives Beyond Quinazosin S Primary Application

Modulation of Neurodegenerative Disease Pathways

The complex nature of neurodegenerative diseases like Alzheimer's necessitates the development of multi-target drugs. mdpi.com Quinazoline (B50416) derivatives have emerged as promising candidates due to their ability to interact with various pathological pathways. mdpi.com

Research indicates that certain quinazoline derivatives can act as inhibitors of key enzymes implicated in Alzheimer's disease, such as cholinesterases and β-secretase. mdpi.com These enzymes are crucial in the formation of amyloid plaques and tau tangles, which are hallmarks of the disease. mdpi.com By inhibiting these enzymes, quinazoline compounds may help to reduce the neurotoxic burden in the brain. mdpi.com

Furthermore, some derivatives have demonstrated the ability to inhibit the aggregation of β-amyloid, a key process in the formation of plaques. mdpi.com Oxidative stress and neuroinflammation are also significant contributors to neuronal damage in neurodegenerative disorders. mdpi.commdpi.com Notably, certain quinazoline derivatives possess antioxidant properties that can mitigate this damage. mdpi.com

One specific derivative, EVP4593, has been studied for its potential in treating Huntington's disease. nih.gov It is believed to modulate the nuclear factor kappa B (NF-κB) signaling pathway, which is linked to chronic inflammation in neurodegenerative conditions. nih.govencyclopedia.pub The ability of quinazoline scaffolds to address multiple facets of neurodegenerative disease pathology underscores their potential for developing novel treatments. mdpi.comresearchgate.net

Antiproliferative and Anticancer Mechanisms

The quest for more effective and safer anticancer drugs has led to extensive investigation into quinazoline and its derivatives. nih.gov These compounds have shown promise as a novel class of cancer chemotherapeutics, exhibiting activity against various tumors. nih.gov Their mechanisms of action are diverse and target several key processes involved in cancer progression.

One of the primary mechanisms is the inhibition of protein kinases, particularly epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.comekb.eg Overexpression of EGFR is common in many cancers, and its inhibition can halt tumor growth. ekb.eg Several quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, are approved EGFR inhibitors. nih.gov Research is ongoing to develop derivatives that can overcome resistance to existing drugs. ekb.eg

Quinazoline derivatives have also been shown to induce apoptosis, or programmed cell death, in cancer cells. mdpi.comnih.gov They can achieve this by upregulating pro-apoptotic genes like Bax and caspases, while downregulating anti-apoptotic genes like Bcl-2. nih.gov Some derivatives trigger apoptosis by causing cell cycle arrest, often at the G2/M or G0/G1 phase, preventing cancer cells from proliferating. nih.govmdpi.com

Another important anticancer mechanism is the inhibition of tubulin polymerization. mdpi.com Microtubules are essential for cell division, and by disrupting their formation, quinazoline compounds can prevent cancer cells from multiplying. mdpi.com Furthermore, some derivatives have been found to inhibit poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair, which can enhance the efficacy of other cancer treatments. nih.gov

The development of hybrid molecules, combining a quinazoline scaffold with other pharmacophores, is a promising strategy to create multi-faceted anticancer agents with improved potency. rsc.org

Antimicrobial and Antiviral Potential

Quinazoline derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal properties. nih.gov The structural versatility of the quinazoline ring allows for modifications that can enhance its potency against various microbial strains. nih.gov For instance, substitutions at positions 2 and 3, as well as the presence of a halogen atom at positions 6 and 8, have been shown to improve antimicrobial efficacy. ijmpr.innih.gov

In the realm of antibacterial research, quinazoline derivatives have shown activity against both Gram-positive and Gram-negative bacteria. mdpi.com Specific derivatives have been synthesized and found to be effective against strains like Xanthomonas axonopodis pv. mdpi.com

Regarding their antifungal potential, studies have identified quinazoline derivatives that exhibit good activity against a range of fungi. nih.gov Compounds such as furo[2,3-f]quinazolin-5-ols and 6,7-bis(arylthio)-quinazoline-5,8-diones have been highlighted as promising leads for the development of new antifungal agents. nih.gov

The antiviral activity of quinazoline derivatives is another area of active investigation. mdpi.comresearchgate.net Research has shown that certain derivatives can inhibit the replication of various viruses. For example, some compounds have displayed remarkable activity against the Hepatitis C virus (HCV) NS3-4A protease. mdpi.com Others have been found to be potent against cytomegalovirus, with some hybrids showing superior activity compared to existing antiviral drugs like ganciclovir. mdpi.com

Other Emerging Pharmacological Activities

Beyond the well-explored areas of neurodegenerative diseases, cancer, and microbial infections, quinazoline derivatives exhibit a variety of other pharmacological activities that are currently being investigated. mdpi.comijmpr.inactascientific.com These emerging applications highlight the broad therapeutic potential of this chemical scaffold.

Anti-inflammatory Activity: Several quinazoline derivatives have been synthesized and tested for their anti-inflammatory properties. mdpi.com Some have shown potent activity, comparable to that of established anti-inflammatory drugs like diclofenac. mdpi.com The mechanism of action for some of these compounds involves the inhibition of COX-2. ijmpr.in

Anticonvulsant Activity: Novel 2,3-disubstituted-4-(3H) quinazolinone derivatives have been evaluated for their anticonvulsant effects. mdpi.com Certain compounds have been found to be potent in models of electroshock-induced and pentylenetetrazole (PTZ)-induced seizures, with efficacy comparable to the drug carbamazepine. mdpi.com

Antitubercular Activity: The quinazoline scaffold is being explored for its potential against Mycobacterium tuberculosis. mdpi.com Benzimidazo quinazoline derivatives, in particular, have shown potent activity against the tuberculosis-causing bacterium. mdpi.com

Other Potential Applications: The diverse biological activities of quinazoline derivatives also include potential as antidiabetic, antioxidant, antimalarial, and antihypertensive agents. mdpi.comactascientific.comwisdomlib.org Continued research into these areas may lead to the development of new treatments for a wide range of conditions.

An article focusing on the future research perspectives of the chemical compound "Quinazosin" and the broader quinazoline class.

Future Research Perspectives on Quinazosin and Quinazolines

The foundational structure of quinazoline (B50416), a fused benzene (B151609) and pyrimidine (B1678525) ring, is a well-established scaffold in medicinal chemistry, leading to a wide array of pharmacologically active compounds. nih.govebi.ac.uk The exploration of derivatives like Quinazosin has opened doors to numerous therapeutic possibilities. Future research is set to build upon this legacy, focusing on the discovery and refinement of new analogues, identifying novel biological targets, and leveraging advanced technologies like omics and artificial intelligence to pioneer the next wave of quinazoline-based medicines.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Quinazosin in academic laboratories?

- Answer : Quinazosin synthesis typically follows multi-step organic reactions (e.g., condensation, cyclization) involving precursors like quinazoline derivatives. Characterization requires HPLC for purity assessment (>98%), NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular weight validation. Reproducibility hinges on detailed protocols for solvent ratios, temperature control, and catalyst use. Experimental sections in published studies should explicitly document these parameters to enable replication .

Q. How can researchers validate Quinazosin’s mechanism of action in preclinical studies?

- Answer : Use radioligand binding assays to confirm target receptor affinity (e.g., α-adrenergic receptors) and dose-response curves to establish potency (EC₅₀/IC₅₀ values). Pair this with knockout models or siRNA silencing to verify target specificity. Contradictions in mechanistic data (e.g., off-target effects) should be addressed via orthogonal assays like calcium flux measurements or cAMP quantification .

Q. What are the best practices for assessing Quinazosin’s solubility and stability in vitro?

- Answer : Employ biopharmaceutical classification system (BCS) guidelines:

- Solubility : Use shake-flask methods with buffers (pH 1.2–7.4) and simulate gastrointestinal conditions.

- Stability : Conduct accelerated degradation studies (40°C/75% RH) over 4–8 weeks, monitored via HPLC.

Document deviations from ideal BCS profiles to inform formulation challenges .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for Quinazosin?

- Answer : Discrepancies often arise from poor bioavailability or metabolic instability . Address this by:

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂), Cₘₐₓ, and AUC in rodent models.

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites.

- Structural optimization : Modify functional groups (e.g., methyl substitutions) to enhance metabolic stability, guided by SAR studies .

Q. What experimental designs are optimal for evaluating Quinazosin’s selectivity across receptor subtypes?

- Answer : Combine high-throughput screening (HTS) with computational docking to map binding interactions. Validate selectivity via:

- Panels of receptor isoforms : Test against α₁A, α₁B, and α₁D adrenoceptors.

- Functional assays : Compare agonist/antagonist activity (e.g., vasoconstriction assays).

Statistical rigor requires ≥3 independent replicates and correction for false discovery rates (e.g., Benjamini-Hochberg) .

Q. How can conflicting data on Quinazosin’s therapeutic window be systematically analyzed?

- Answer : Apply toxicokinetic modeling to correlate dose-dependent efficacy (ED₅₀) and toxicity (LD₅₀). Use safety margin ratios (LD₅₀/ED₅₀) and therapeutic indices (TI) to quantify risks. Conflicting results may stem from species-specific differences; mitigate via cross-species comparisons (e.g., rodent vs. primate models) .

Methodological Frameworks

Q. What frameworks guide the formulation of rigorous research questions for Quinazosin studies?

- Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:

- PICO : “In hypertensive rat models (P), does Quinazosin (I) compared to prazosin (C) reduce mean arterial pressure (O) with fewer side effects?”

Refine hypotheses using systematic reviews and meta-analyses of prior quinazoline derivatives .

Q. How should researchers address reproducibility challenges in Quinazosin’s biological assays?

- Answer : Follow ARRIVE guidelines for preclinical studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.